molecular formula C8H8BrN3 B1447817 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine CAS No. 1519398-17-4

8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine

Cat. No. B1447817
M. Wt: 226.07 g/mol
InChI Key: OBXKBZNAXGTEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine is a chemical compound with the CAS Number: 1519398-17-4 . It has a molecular weight of 226.08 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrN3/c1-5-3-7(9)8-11-10-6(2)12(8)4-5/h3-4H,1-2H3 . This indicates that the compound contains 8 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 3 nitrogen atoms .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Synthesis of Heterocyclic Compounds : This compound plays a role in the synthesis of various heterocyclic systems. For instance, it's used in creating indolizines, benzimidazo[1,2-d]oxadiazoles, and pyrazolo[1,5-c]triazoles. These compounds have potential applications in pharmaceuticals and materials science (Dawood, 2004).

  • Oxidative Cyclization Studies : Research involving oxidative cyclization using N-Chlorosuccinimide (NCS) has led to the efficient synthesis of triazolopyridines, which are important due to their biological activity. These studies contribute to the development of pharmaceuticals (El-Kurdi et al., 2021).

  • Pyridine Ring Rearrangement : Studies on pyridine ring rearrangement have led to the synthesis of new tricyclic heterocyclic systems, expanding the possibilities for creating novel compounds with potential applications in drug development and material science (Paronikyan et al., 2016).

Structural and Physical Properties

  • Crystal and Molecular Structures : Investigations into the crystal and molecular structures of various derivatives of this compound have been conducted. These studies are crucial in understanding the properties of these compounds and their potential applications in material science (Dymińska et al., 2017).

  • X-Ray Diffraction Analysis : X-ray diffraction has been used to determine the structures of various derivatives, which is fundamental in the development of new materials and pharmaceuticals (Wang et al., 2018).

Biological Applications

  • Antibacterial Properties : Some derivatives of this compound exhibit antibacterial properties, indicating potential uses in medical applications (Govori et al., 2009).

  • Insecticidal Activity : Novel triazolopyridine derivatives have shown potential as insecticides, suggesting applications in agriculture and pest control (Qian et al., 2013).

properties

IUPAC Name

8-bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-3-7(9)8-11-10-6(2)12(8)4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXKBZNAXGTEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NN=C2C(=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine
Reactant of Route 2
Reactant of Route 2
8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine
Reactant of Route 3
Reactant of Route 3
8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine
Reactant of Route 4
Reactant of Route 4
8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine
Reactant of Route 5
Reactant of Route 5
8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine
Reactant of Route 6
Reactant of Route 6
8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.